molecular formula C10H9N3S B1482388 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile CAS No. 2098112-45-7

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1482388
CAS No.: 2098112-45-7
M. Wt: 203.27 g/mol
InChI Key: HCBPGKIJNDTPEJ-UHFFFAOYSA-N
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Description

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction conditions include refluxing the mixture at an elevated temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reactions with nucleophiles or electrophiles under suitable conditions to replace functional groups.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of amines or alcohols.

  • Substitution reactions can produce various derivatives depending on the reagents used.

Scientific Research Applications

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.

  • Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

  • Medicine: It has been investigated for its antifungal, antibacterial, and anticancer properties.

  • Industry: Its derivatives are used in the production of materials with specific properties, such as conductive polymers and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an antifungal agent, the compound may inhibit the growth of fungal cells by interfering with their metabolic processes or cell wall synthesis.

Comparison with Similar Compounds

  • 3-amino-3-(thiophen-2-yl)propanoic acid

  • Benzothiophene derivatives

  • Thiophene-2-carbaldehyde

  • Ethyl cyanoacetate

This comprehensive overview highlights the significance of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-5-1-3-8-7-12-13-10(8)9-4-2-6-14-9/h2,4,6-7H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBPGKIJNDTPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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